molecular formula C17H18N2O2 B4686586 N,N-dimethyl-3-[(4-methylbenzoyl)amino]benzamide

N,N-dimethyl-3-[(4-methylbenzoyl)amino]benzamide

Cat. No.: B4686586
M. Wt: 282.34 g/mol
InChI Key: LYGPHFPKYVJAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-[(4-methylbenzoyl)amino]benzamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety data sheet for Benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is advised against use in food, drug, pesticide, or biocidal product use . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

The primary targets of N,N-dimethyl-3-[(4-methylbenzoyl)amino]benzamide are currently unknown. This compound is structurally similar to other benzamides, which are known to interact with various proteins and receptors in the body

Mode of Action

It is known that benzamides typically act by binding to their target proteins and modulating their activity . The presence of the dimethylamino and methylbenzoyl groups may influence the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

Given its structural similarity to other benzamides, it may be involved in pathways related to the function of its target proteins

Pharmacokinetics

As a benzamide derivative, it is likely to be well-absorbed in the gastrointestinal tract and distributed throughout the body . Its metabolism and excretion patterns would need to be determined through further pharmacokinetic studies.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other benzamides, it may modulate the activity of its target proteins, leading to changes in cellular processes . More research is needed to elucidate these effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and composition of the biological milieu, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues

Properties

IUPAC Name

N,N-dimethyl-3-[(4-methylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-9-13(10-8-12)16(20)18-15-6-4-5-14(11-15)17(21)19(2)3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGPHFPKYVJAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.